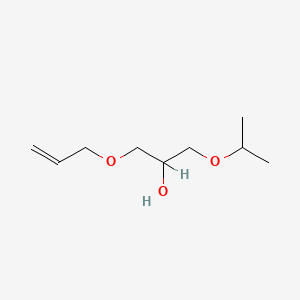
2-Propanol, 1-allyloxy-3-isopropoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-allyloxy-3-isopropoxy- is an organic compound with the molecular formula C9H18O3. It is a versatile chemical used in various industrial and scientific applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-allyloxy-3-isopropoxy- typically involves the alcoholysis of epichlorohydrin with allyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or perchloric acid . more environmentally friendly methods using heterogeneous solid acid catalysts like nanocrystalline zeolite Beta have been developed. These catalysts are non-corrosive, non-toxic, and can be recycled .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-allyloxy-3-isopropoxy- involves large-scale alcoholysis reactions under controlled conditions to ensure high yield and purity. The use of solid acid catalysts in these processes helps in achieving efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-allyloxy-3-isopropoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Results in simpler alcohols.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanol, 1-allyloxy-3-isopropoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the production of various chemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the manufacture of polymers and other industrial products
Mechanism of Action
The mechanism of action of 2-Propanol, 1-allyloxy-3-isopropoxy- involves its interaction with molecular targets through its functional groups. For instance, in catalytic reactions, it can act as a nucleophile or electrophile depending on the reaction conditions. The pathways involved often include nucleophilic substitution or addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-1,2-propanediol: Similar in structure but with different functional groups.
2-Propanol (Isopropanol): A simpler alcohol with different applications.
(2R)-1-(Allyloxy)-2-propanol: Another structurally related compound with distinct properties.
Uniqueness
2-Propanol, 1-allyloxy-3-isopropoxy- is unique due to its combination of allyloxy and isopropoxy groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
61940-59-8 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-propan-2-yloxy-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-4-5-11-6-9(10)7-12-8(2)3/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
PLMMQIFFXIVYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















